molecular formula C9H12N2O2 B2366191 2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 1870495-68-3

2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2366191
CAS No.: 1870495-68-3
M. Wt: 180.207
InChI Key: NUZYIUUAOWXOEK-UHFFFAOYSA-N
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Description

2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a unique structure that combines an oxolane ring with a dihydropyridazinone moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one typically involves the reaction of oxolane derivatives with pyridazinone precursors under controlled conditions. One common method includes the use of commercially available 2-deoxy-D-ribose to synthesize the appropriate oxolane derivative by reduction and dehydration/cyclization in an acidic aqueous solution . The resulting oxolane derivative is then reacted with a pyridazinone precursor to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-[[2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methylamino]pentanoic acid: A compound with a similar oxolane ring structure but different functional groups.

    Oxolane Ammonium Salts: Compounds containing an oxolane ring and quaternary ammonium groups, studied for their antimicrobial activity.

Uniqueness

2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one is unique due to its combination of an oxolane ring with a dihydropyridazinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(oxolan-3-ylmethyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-9-2-1-4-10-11(9)6-8-3-5-13-7-8/h1-2,4,8H,3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZYIUUAOWXOEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN2C(=O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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